![molecular formula C21H18O3 B14192853 Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester CAS No. 832731-00-7](/img/structure/B14192853.png)
Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 4-([1,1’-biphenyl]-2-yloxy)-, methyl ester is an organic compound with a complex structure that includes a benzene ring, an acetic acid moiety, and a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-([1,1’-biphenyl]-2-yloxy)-, methyl ester typically involves the esterification of Benzeneacetic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-([1,1’-biphenyl]-2-yloxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into its corresponding acid or other oxidized products.
Reduction: The ester group can be reduced to an alcohol under suitable conditions.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzeneacetic acid, 4-([1,1’-biphenyl]-2-yloxy)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzeneacetic acid, 4-([1,1’-biphenyl]-2-yloxy)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl group can enhance binding affinity to specific targets, while the ester moiety can undergo hydrolysis to release active metabolites. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, methyl ester: This compound lacks the biphenyl group, making it less complex and potentially less versatile in applications.
Benzeneacetic acid, 4-methoxy-, methyl ester: The presence of a methoxy group instead of the biphenyl group alters its chemical properties and reactivity.
Benzeneacetic acid, α-hydroxy-4-methoxy-, methyl ester: The hydroxy group introduces additional reactivity, making it suitable for different applications.
Uniqueness
Benzeneacetic acid, 4-([1,1’-biphenyl]-2-yloxy)-, methyl ester is unique due to the presence of the biphenyl group, which imparts distinct chemical properties and potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it valuable in research and industrial applications.
Properties
CAS No. |
832731-00-7 |
|---|---|
Molecular Formula |
C21H18O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
methyl 2-[4-(2-phenylphenoxy)phenyl]acetate |
InChI |
InChI=1S/C21H18O3/c1-23-21(22)15-16-11-13-18(14-12-16)24-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
InChI Key |
UPIZEWPCGLIBIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


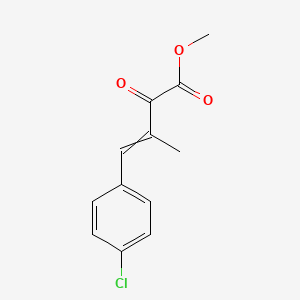
![({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B14192778.png)
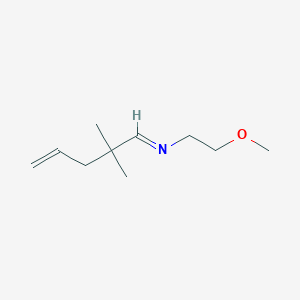
![3-[3-(4-Fluorophenyl)acryloyl]-1,3-oxazolidin-2-one](/img/structure/B14192790.png)
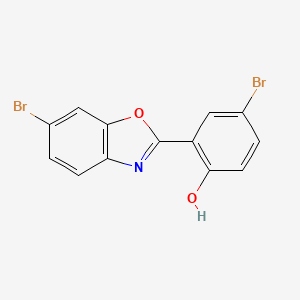
![3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one](/img/structure/B14192803.png)
![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)


![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
![3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14192828.png)
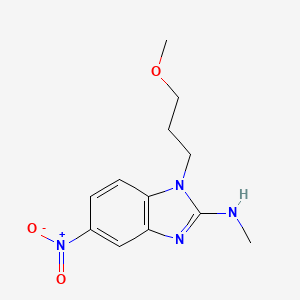
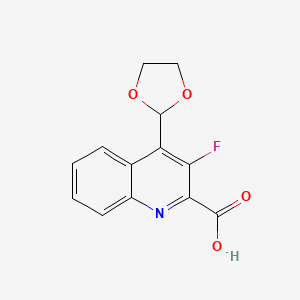
![3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B14192835.png)
